![molecular formula C9H8N4O4 B2828314 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid CAS No. 91759-64-7](/img/structure/B2828314.png)
2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid: is a synthetic organic compound characterized by the presence of a tetrazole ring and a dihydroxyphenyl group
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, including neuroprotective and anti-cancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
Target of Action
The primary target of 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is the dopamine neurotransmitter system . DOPAC is a major neuronal metabolite of dopamine . It acts as a sensitive and specific biomarker of central dopamine deficiency .
Mode of Action
DOPAC interacts with its targets by being a product of the metabolism of dopamine . The metabolism of dopamine can lead to the formation of DOPAC, among other substances . This interaction results in changes in the dopamine neurotransmitter system, affecting the levels of dopamine and its metabolites in the body .
Biochemical Pathways
The biochemical pathway involved in the formation of DOPAC is the metabolism of dopamine . This process involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . MAO catalyzes dopamine to DOPAC, and COMT catalyzes DOPAC to homovanillic acid (HVA) .
Pharmacokinetics
The pharmacokinetics of DOPAC involve its formation from the metabolism of dopamine . .
Result of Action
The result of DOPAC’s action is its role as a biomarker of central dopamine deficiency . As a metabolite of dopamine, DOPAC can indicate changes in dopamine levels and potentially contribute to the understanding of conditions related to dopamine, such as Parkinson’s disease .
Action Environment
The action of DOPAC is influenced by various environmental factors. For instance, gut microbiota contribute to the metabolism of dietary polyphenols, which can affect the bioavailability of both the parent polyphenols and their metabolites . Therefore, the gut microbiota could potentially influence the action, efficacy, and stability of DOPAC.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the reaction of 3,4-dihydroxyphenylacetic acid with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Comparación Con Compuestos Similares
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
Tetrazole derivatives: Compounds with a tetrazole ring that exhibit various biological activities.
Uniqueness: 2-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is unique due to the combination of the dihydroxyphenyl group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
2-[5-(3,4-dihydroxyphenyl)tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c14-6-2-1-5(3-7(6)15)9-10-12-13(11-9)4-8(16)17/h1-3,14-15H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPINCROJMZXJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(N=N2)CC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

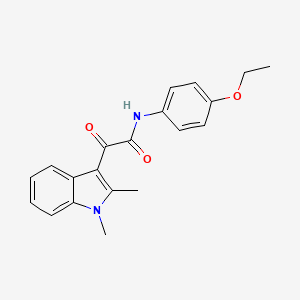
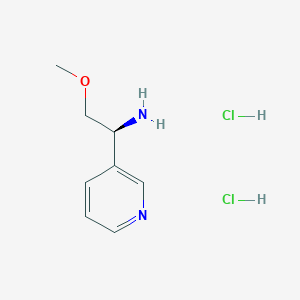
![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)
![3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2828239.png)
![6-(thiophene-2-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)
![Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828243.png)
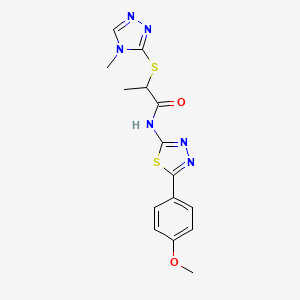
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828245.png)
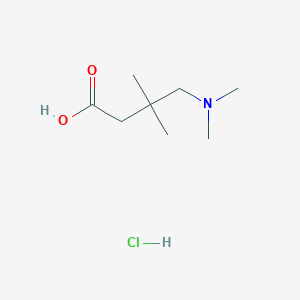
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2828248.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2828249.png)
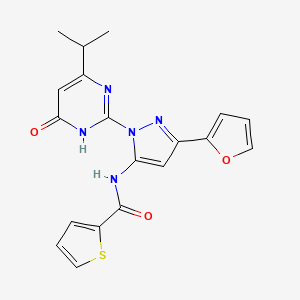
![N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2828254.png)
